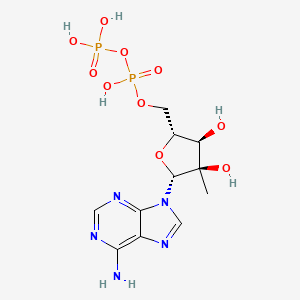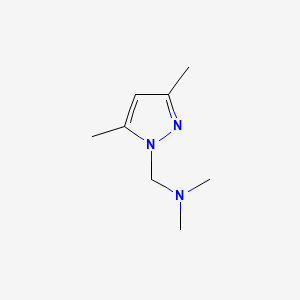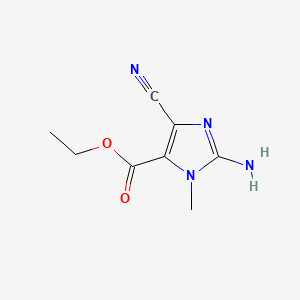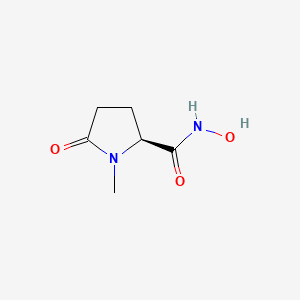![molecular formula C11H14ClNO2 B588682 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride CAS No. 149353-83-3](/img/structure/B588682.png)
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride” is a chemical compound. It is related to “7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one”, which is an intermediate in the synthesis of Tolvaptan . Tolvaptan is an orally active nonpeptide arginine vasopressin V2 receptor antagonist . Another related compound is lorcaserin [(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine], a selective, high affinity 5-HT (2C) full agonist .
Synthesis Analysis
The synthesis of related compounds involves several steps. For example, the synthesis of “7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one” involves an acylation reaction between 4-chloroaniline and succinic anhydride, followed by an intramolecular Friedel-Craft reaction, a reaction with ethylene glycol, and finally a reduction and de-ketalation under acidic conditions .科学的研究の応用
Synthesis and Structural Analysis
Benzazepine Derivatives Synthesis : Research has focused on the synthesis of benzazepine derivatives, exploring various reaction pathways. For instance, the synthesis of tetrahydro-1-benzazepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying fused heterocyclic units demonstrates the versatility of starting materials like 2-(allylaryl)glycinates for constructing complex benzo[b]azepine structures through hydrolysis and other transformations (Guerrero et al., 2020). Another study developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, highlighting a methodological approach to constructing azepine-based compounds (Vaid et al., 2014).
Molecular and Supramolecular Structures : Detailed structural analysis of benzazepine derivatives reveals the hydrogen-bonded assembly in dimensions ranging from zero to three, showcasing the importance of intermolecular interactions in the crystal packing of these compounds. For example, the study by Guerrero et al. (2014) provides insight into the hydrogen-bonded structures of four related benzazepine derivatives, illustrating the diversity in molecular assembly from chains to three-dimensional frameworks (Guerrero et al., 2014).
Novel Synthetic Routes and Applications
Development of New Synthetic Methods : The research extends to the development of new methods for synthesizing benzazepine-based compounds. This includes practical and efficient routes to benzazepines with potential therapeutic applications, as well as novel strategies for constructing benzo[b]azepine scaffolds with significant selectivity and potency in various biological activities, such as inhibitors of human neuronal nitric oxide synthase (Annedi et al., 2012).
Cytotoxicity and Antiviral Activity : Some studies have investigated the cytotoxic and antiviral potentials of benzazepine derivatives. For instance, Yempala et al. (2020) explored the cytotoxic effects of dibenzofuran annulated 1-azepines, suggesting moderate cytotoxicity with potential implications for cancer research (Yempala et al., 2020).
作用機序
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood regulation, anxiety, and appetite control.
Mode of Action
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride acts as a 5-HT2C receptor agonist . This means it binds to the 5-HT2C receptor and activates it, mimicking the effect of serotonin. The activation of these receptors can lead to various physiological responses, including the release of certain neurotransmitters or hormones.
Biochemical Pathways
The activation of the 5-HT2C receptor triggers a cascade of biochemical reactions. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of the PLC pathway can lead to the release of intracellular calcium and the activation of protein kinase C (PKC), which can have various downstream effects on neuronal activity and neurotransmission .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the 5-HT2C receptor by 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride can lead to a variety of cellular and molecular effects. These may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity. The overall effect of these changes can influence behaviors and physiological processes associated with the 5-HT2C receptor, including mood regulation, anxiety, and appetite control .
Action Environment
The action, efficacy, and stability of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual variations in metabolism and excretion
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAUSAIKOSEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride | |
CAS RN |
149353-83-3 |
Source


|
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)






